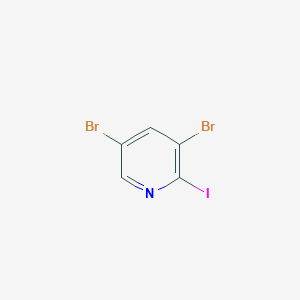

3,5-Dibromo-2-iodopyridine

Beschreibung

Significance of Halogenated Pyridine (B92270) Scaffolds in Synthetic Methodologies

The strategic incorporation of halogen atoms onto a pyridine ring provides a powerful tool for synthetic chemists. Halogenated pyridines serve as key intermediates for introducing various functional groups through reactions like nucleophilic aromatic substitution and cross-coupling reactions. eurekalert.orgbenthambooks.combenthambooks.comkubikat.org The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the inductive effects of halogens, makes the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions. nih.gov This inherent reactivity allows for the regioselective synthesis of a diverse range of substituted pyridines.

Furthermore, the carbon-halogen bond in these scaffolds is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.comthieme-connect.comnih.gov These methodologies enable the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex molecular architectures. mdpi.com The ability to selectively functionalize the pyridine ring at different positions by leveraging the distinct reactivity of various halogens (F, Cl, Br, I) is a cornerstone of modern synthetic strategy. nih.govnsf.gov

The prevalence of the pyridine motif in pharmaceuticals and agrochemicals underscores the importance of its halogenated derivatives. nih.govnih.govnsf.gov These compounds are not only valuable as synthetic intermediates but are also integral components of many biologically active molecules. nih.govnih.govnsf.gov

Overview of Dihalogenated Pyridine Derivatives in Advanced Synthesis

Dihalogenated pyridines represent a particularly useful subclass of halogenated pyridines, offering multiple sites for sequential and selective functionalization. The differential reactivity of the two halogen atoms, often influenced by their position on the pyridine ring and their intrinsic properties (e.g., C-I vs. C-Br bond strength), allows for controlled, stepwise modifications. researchgate.net This feature is highly advantageous in the synthesis of unsymmetrical, polysubstituted pyridines, which would be challenging to prepare through other methods. researchgate.net

For instance, in a dihalogenated pyridine containing both bromine and iodine, the more reactive C-I bond can often be selectively targeted in cross-coupling reactions, leaving the C-Br bond intact for subsequent transformations. This orthogonal reactivity is a powerful strategy for building molecular complexity in a controlled manner. Dihalogenated pyridines are frequently employed in the synthesis of bipyridine ligands, which are crucial in coordination chemistry and catalysis. mdpi.com They also serve as precursors for a variety of heterocyclic compounds with important biological activities. researchgate.netnih.gov

The ability to perform selective amination, alkynylation, and arylation reactions on dihalogenated pyridines has made them indispensable tools in drug discovery and development, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. acs.orgchemrxiv.orgresearchgate.net

Specific Context of 3,5-Dibromo-2-iodopyridine within Polyhalogenated Pyridines

Among the various polyhalogenated pyridines, This compound stands out as a highly functionalized and synthetically versatile building block. Its unique substitution pattern, featuring two bromine atoms at the 3- and 5-positions and an iodine atom at the 2-position, offers a rich platform for regioselective chemical modifications. The presence of three halogen atoms with differing reactivities allows for a high degree of control in sequential cross-coupling and substitution reactions.

The C-I bond at the 2-position is generally the most labile and therefore the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at this position while preserving the two bromo substituents for later-stage modifications. This hierarchical reactivity is a key feature that makes this compound a valuable precursor for the synthesis of complex, unsymmetrically substituted pyridine derivatives. researchgate.net For example, unsymmetrical 3,5-disubstituted pyridylpiperazines have been synthesized from tribromopyridine through a series of coupling reactions, where the key step is a regioselective palladium-catalyzed cross-coupling at the 3-position of an N-(3,5-dibromo-2-pyridyl)piperazine intermediate. researchgate.net

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₂Br₂IN |

| Molecular Weight | 362.79 g/mol |

| CAS Number | 436799-34-7 |

| Canonical SMILES | C1=C(C=NC(=C1Br)I)Br |

| InChIKey | PZQKNKIWCXCOCY-UHFFFAOYSA-N |

An in-depth examination of the synthetic pathways to the chemical compound This compound reveals a reliance on precise, multi-step chemical reactions. The successful synthesis of this highly substituted pyridine derivative hinges on the strategic and regioselective introduction of halogen atoms onto the pyridine core. This article explores the established methodologies for its preparation, with a specific focus on halogenation strategies and the critical diazotization of aminopyridine precursors.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dibromo-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2IN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQKNKIWCXCOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650377 | |

| Record name | 3,5-Dibromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436799-34-7 | |

| Record name | 3,5-Dibromo-2-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436799-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for 3,5 Dibromo 2 Iodopyridine

The creation of 3,5-Dibromo-2-iodopyridine is not a trivial synthetic challenge due to the need to control the placement of three different halogen atoms on the pyridine (B92270) ring. The following sections detail the key strategies employed for this purpose.

Reactivity and Derivatization of 3,5 Dibromo 2 Iodopyridine

Halogen-Specific Reactivity Profiles

Differential Reactivity of Bromine and Iodine Substituents on the Pyridine (B92270) Ring

The reactivity of the halogen substituents on the 3,5-dibromo-2-iodopyridine ring is significantly influenced by the nature of the halogen and its position. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond. This difference in reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making the oxidative addition of the palladium catalyst to the C-I bond more favorable. rsc.org

This differential reactivity allows for selective functionalization at the 2-position of the pyridine ring. For instance, in Suzuki-Miyaura cross-coupling reactions, aryl boronic acids react preferentially at the C2-iodo position, leaving the bromo substituents at the C3 and C5 positions intact. rsc.org This chemoselectivity is a key feature in the synthetic utility of this compound, enabling the sequential introduction of different substituents.

The electronic properties of the pyridine ring also play a role. The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the electron density at the different carbon positions. The C2 and C6 positions are more electron-deficient than the C3 and C5 positions, which can also contribute to the observed reactivity patterns. However, the dominant factor in selective cross-coupling reactions of this compound is typically the inherent difference in reactivity between the C-I and C-Br bonds.

It is also worth noting that under certain conditions, such as the action of sulphuryl chloride on 3,5-dibromopyridine-N-oxide (a related compound), a mixture of chlorinated products can be obtained, indicating that the positions on the pyridine ring can be susceptible to other types of reactions beyond cross-coupling. researchgate.net

Cross-Coupling Reactions Involving this compound

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a versatile substrate for these transformations. The general mechanism for these reactions involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. mdpi.com The presence of three halogen atoms on the pyridine ring of this compound allows for sequential and site-selective cross-coupling reactions. nih.govresearchgate.net

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, which utilizes an organoboron reagent, is a widely employed method for forming carbon-carbon bonds. In the case of this compound, the reaction with arylboronic acids typically occurs with high regioselectivity at the more reactive C-I bond at the 2-position. rsc.org This allows for the synthesis of 2-aryl-3,5-dibromopyridines. Further Suzuki-Miyaura coupling at the C3 and C5 positions can then be achieved under more forcing conditions or by using different catalytic systems. researchgate.net

Several factors can influence the outcome of the Suzuki-Miyaura coupling, including the choice of palladium catalyst, ligand, base, and solvent. For instance, the use of specific phosphine (B1218219) ligands can enhance the efficiency and selectivity of the reaction. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Dihalogenated Pyridines

| Substrate | Coupling Partner | Catalyst System | Product | Selectivity | Reference |

| 5-Bromo-2-chloropyridine | Aryl boronic acid | Not specified | 5-Aryl-2-chloropyridine | C5 selectivity | rsc.org |

| 2-Bromo-3-iodopyridine | Aryl boronic acid | Not specified | 2-Bromo-3-arylpyridine | C3 selectivity | rsc.org |

| 3,5-Dichloropyridazine | Phenyl boronic acid | Pd(OAc)₂/dppf/Cs₂CO₃ | C3-arylated product | C3 selectivity | rsc.org |

| 3,5-Dichloropyridazine | Phenyl boronic acid | Pd(OAc)₂/Q-Phos/KF | C5-arylated product | C5 selectivity | rsc.org |

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org With this compound, the Sonogashira coupling proceeds selectively at the C2-iodo position due to its higher reactivity. researchgate.net This provides a route to 2-alkynyl-3,5-dibromopyridines.

The reaction conditions for Sonogashira couplings can be mild, often occurring at room temperature with a suitable base. wikipedia.org Similar to other cross-coupling reactions, the choice of catalyst, co-catalyst, and solvent can be optimized to achieve high yields and selectivity. researchgate.netrsc.org The selective alkynylation of polyhalogenated pyridines is a valuable tool for the synthesis of complex, functionalized pyridine derivatives. researchgate.net

Stille Cross-Coupling Reactions

The Stille cross-coupling reaction involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. libretexts.org This reaction is also applicable to this compound, with the initial coupling expected to occur at the C-I bond. The Stille reaction is known for its tolerance of a wide range of functional groups. libretexts.org

Research on the Stille coupling of related dibrominated heterocyclic compounds, such as 3,5-dibromo-2-pyrone, has shown that regioselectivity can be influenced by the reaction conditions. nih.gov While the reaction typically occurs at the more electron-deficient position, the addition of a copper(I) co-catalyst can reverse this selectivity. nih.gov This suggests that the outcome of Stille reactions with this compound could potentially be tuned by modifying the reaction parameters. The synthesis of 5,5′′-dibromo-2,2′:6′,2′′-terpyridine has been achieved using a Stille cross-coupling strategy, highlighting the utility of this reaction in preparing complex pyridine-containing structures. thieme-connect.com

Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from aryl and heteroaryl halides. acs.orgrsc.org In the case of this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bonds allows for selective aminocarbonylation at the C2 position. This reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate, in the presence of a phosphine ligand and a base, with carbon monoxide and an amine as the reactants. nih.govdiva-portal.org

The general mechanism involves the oxidative addition of the C-I bond to a low-valent palladium(0) species, followed by the insertion of carbon monoxide into the resulting palladium-carbon bond to form a palladoyl intermediate. Subsequent nucleophilic attack by the amine on the acylpalladium complex and reductive elimination affords the corresponding amide and regenerates the palladium(0) catalyst.

The choice of ligands and reaction conditions can influence the efficiency and selectivity of the aminocarbonylation. For instance, the use of bidentate phosphine ligands like Xantphos can be beneficial for the carbonylation of heteroaryl halides. acs.orgdiva-portal.org While specific examples for the aminocarbonylation of this compound are not extensively documented in the literature, the established protocols for related iodo- and bromopyridines provide a solid foundation for its application. acs.orgnih.govmit.edu

Table 1: Predicted Products of Selective Aminocarbonylation of this compound This table is based on the differential reactivity of the C-X bonds and general knowledge of palladium-catalyzed aminocarbonylation reactions.

| Starting Material | Amine | Predicted Major Product |

|---|---|---|

| This compound | R-NH₂ | 3,5-Dibromo-N-alkylpyridine-2-carboxamide |

| This compound | R₂NH | N,N-Dialkyl-3,5-dibromopyridine-2-carboxamide |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is influenced by the electronic nature of the pyridine ring and the nature of the leaving group. The electron-withdrawing character of the nitrogen atom in the pyridine ring makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). thieme-connect.comuomus.edu.iq In this compound, the halogens themselves are the leaving groups.

However, nucleophilic substitution can be facilitated under more forcing conditions or with highly reactive nucleophiles. For instance, reactions with strong nucleophiles like alkoxides or thiolates might lead to substitution, with the potential for regioselectivity depending on the reaction conditions. It is generally expected that the C2 position would be the most susceptible to nucleophilic attack due to its proximity to the ring nitrogen.

Table 2: Potential Nucleophilic Substitution Reactions of this compound This table outlines potential, albeit challenging, nucleophilic substitution reactions based on general principles of SNAr on halopyridines.

| Nucleophile | Potential Product (Substitution at C2) |

|---|---|

| RO⁻ (Alkoxide) | 3,5-Dibromo-2-alkoxypyridine |

| RS⁻ (Thiolate) | 3,5-Dibromo-2-(alkylthio)pyridine |

| R₂NH (Amine) | 2-(Dialkylamino)-3,5-dibromopyridine |

Strategies for Further Functionalization of this compound

The presence of three distinct halogen atoms on the pyridine ring of this compound makes it an excellent substrate for a variety of further functionalization strategies, enabling the synthesis of complex and diverse pyridine derivatives.

A key strategy for the functionalization of this compound involves the formation of organometallic intermediates through metal-halogen exchange. The differential reactivity of the C-I and C-Br bonds allows for the selective formation of organometallic species at the C2 position.

Grignard Reagents: The reaction of this compound with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), is expected to proceed via selective metal-halogen exchange at the C-I bond to form the corresponding Grignard reagent, 3,5-dibromo-2-(magnesioiodo)pyridine. wisc.edud-nb.info This organomagnesium compound can then be reacted with a wide range of electrophiles to introduce new functional groups at the C2 position. A similar strategy has been reported for the formation of a Grignard reagent from 3,5-dibromopyridine (B18299), where one of the bromine atoms undergoes exchange with magnesium. google.com

Organozinc Reagents: Similarly, organozinc reagents can be prepared from this compound. The direct insertion of activated zinc metal into the C-I bond, often facilitated by the addition of activating agents like lithium chloride, would yield the corresponding organozinc iodide. nih.govd-nb.info These organozinc reagents are generally more tolerant of functional groups than their Grignard counterparts and are valuable intermediates in cross-coupling reactions, such as the Negishi coupling. nih.gov

Table 3: Formation of Organometallic Intermediates and Subsequent Reactions

| Organometallic Reagent | Method of Formation | Example Electrophile | Product |

|---|---|---|---|

| Grignard Reagent | Mg in THF/ether | CO₂ | 3,5-Dibromopyridine-2-carboxylic acid |

| Organozinc Reagent | Zn, LiCl in THF | R-CHO (Aldehyde) | 1-(3,5-Dibromopyridin-2-yl)alkanol |

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into complex molecules at a late stage of the synthesis. nih.govanu.edu.au this compound can serve as a versatile building block for the synthesis of complex pyridine-containing molecules that can then undergo further LSF.

For instance, the iodine and bromine atoms can be sequentially replaced through a series of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to build up molecular complexity. The resulting polysubstituted pyridine can then be subjected to late-stage C-H functionalization or other transformations on the newly introduced substituents. mpg.de The ability to selectively functionalize the different halogen positions of this compound provides a high degree of control over the final structure of the complex molecule.

An example of a late-stage derivatization strategy could involve the initial Suzuki coupling at the C2 position, followed by a Sonogashira coupling at the C5 position, and finally, a Buchwald-Hartwig amination at the C3 position. This stepwise approach allows for the precise installation of different functionalities, leading to a diverse library of complex pyridine derivatives.

Computational and Theoretical Investigations of 3,5 Dibromo 2 Iodopyridine

Density Functional Theory (DFT) Studies on Pyridine (B92270) Halogenation

Density Functional Theory (DFT) has become an essential method for studying the mechanisms of pyridine halogenation. It allows for the calculation of molecular energies, electron distribution, and transition states, which are crucial for understanding reaction pathways and predicting outcomes. nih.govsioc-journal.cn

The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution (SEAr) generally challenging compared to benzene. nih.gov The nitrogen atom deactivates the ring towards electrophilic attack. However, computational studies using DFT can effectively predict the regioselectivity of such reactions when they do occur. These calculations typically involve analyzing the distribution of electron density and the stability of potential intermediates (sigma complexes) for substitution at different positions.

For polysubstituted pyridines, the directing effects of existing substituents are paramount. Halogens are deactivating groups but can direct incoming electrophiles. DFT calculations can model the electronic landscape of the substituted pyridine ring, identifying the carbon atoms most susceptible to electrophilic attack by mapping electrostatic potential or analyzing frontier molecular orbitals. yu.edu.jo For instance, studies on the functionalization of substituted pyridines have shown that DFT can accurately predict the site of substitution by calculating the energies of possible reaction intermediates. rsc.orgrsc.org The coordination of activating groups, such as in the triborane (B₃H₇)-mediated reactions of pyridines, has been mechanistically elucidated with DFT, confirming the C-4 position as the site for alkylation and acylation. rsc.orgrsc.org Similarly, DFT calculations have been used to understand the C3-H functionalization of pyridine via Zincke imine intermediates, correctly predicting the reaction pathway. nih.gov

While electrophilic substitution on pyridines is difficult, nucleophilic aromatic substitution (SNAr) is a much more common reaction pathway, especially for halopyridines. wikipedia.org The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, a halide). wikipedia.org

DFT studies have been instrumental in elucidating the SNAr mechanism in pyridine systems. nih.govnih.gov Computational investigations into the halogenation of pyridines via phosphonium (B103445) salts have confirmed that carbon-halogen bond formation proceeds through a stepwise SNAr pathway. nih.govnih.govresearchgate.net These studies show that after the formation of a pyridylphosphonium salt, a halide nucleophile attacks the ring. DFT calculations can model the entire energy profile of this reaction, identifying the transition states and intermediates. nih.gov For example, in the displacement of a phosphine (B1218219) group by a halide, computations have shown that phosphine elimination is the rate-determining step. nih.govnih.gov The leaving group ability in SNAr reactions on electron-deficient rings often follows the order F > Cl ≈ Br > I, which is inverse to the order seen in SN2 reactions, a phenomenon that can be rationalized through computational modeling of the reaction steps. wikipedia.org

| Reaction Type | Computational Method | Key Insight | Reference |

|---|---|---|---|

| C-H Functionalization | DFT (M06//B3LYP) | Regioselectivity is determined by the electrophilic substitution step, not the initial C-H activation. | sioc-journal.cn |

| Halogenation via Phosphonium Salts | DFT (ωB97X-D/def2-QZVPP) | The reaction proceeds via a stepwise SNAr pathway where phosphine elimination is the rate-determining step. | nih.gov |

| C-H Thiolation/Selenylation | DFT Calculations | The mechanism follows a radical addition-elimination pathway. | nih.gov |

| C-H Fluorination | DFT Calculations | The mechanism is a two-electron electrophilic substitution pathway. | nih.gov |

Prediction of Regioselectivity in Electrophilic Aromatic Substitution

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the motion and preferred spatial arrangements of atoms in a molecule. For a semi-rigid molecule like 3,5-dibromo-2-iodopyridine, these methods can predict the most stable conformation and the energy barriers to rotation around single bonds, although significant conformational flexibility is not expected for the pyridine ring itself.

Conformational analysis of substituted pyridines has been successfully performed using ab initio calculations. For example, studies on 2-(halomethyl)pyridines have used calculations to determine the most stable rotameric forms, finding that the orientation of the substituent relative to the ring nitrogen is governed by stereoelectronic effects. nih.gov While this compound lacks flexible side chains, theoretical calculations can still provide precise data on bond lengths, bond angles, and dihedral angles, defining its minimum energy geometry.

MD simulations can provide further insight into the molecule's behavior in different environments, such as in solution. nih.gov These simulations model the atomic movements over time, offering a dynamic picture of the molecule's interactions with its surroundings. For instance, MD simulations have been used to understand the conformational changes of halopyridine-based inhibitors when bound to an enzyme's active site, revealing how the pyridine ring orients itself to form stable interactions. nih.govmdpi.com

Spectroscopic Analysis through Computational Modeling

Computational modeling is a highly effective tool for interpreting and predicting spectroscopic data. DFT calculations can simulate various types of spectra, including vibrational (FTIR, Raman) and nuclear magnetic resonance (NMR) spectra, with a high degree of accuracy. scienceacademique.com

The vibrational spectra of a molecule are determined by its structure and the masses of its atoms. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. These calculated spectra are invaluable for assigning the peaks observed in experimental Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectra. core.ac.ukripublication.com

Studies on related molecules, such as 3,5-dibromopyridine (B18299), have demonstrated the power of this approach. researchgate.net Researchers record the experimental FTIR and FT-Raman spectra and then perform DFT calculations (e.g., using the B3LYP functional with a 6-31G* basis set) to compute the harmonic vibrational frequencies. The calculated frequencies are often scaled by a constant factor to correct for anharmonicity and other systematic errors. The excellent agreement typically found between the scaled theoretical wavenumbers and the experimental ones allows for a reliable assignment of the vibrational modes, including C-H, C-N, C-Br, and C-I stretching and bending vibrations. core.ac.ukresearchgate.net

| Vibrational Mode Assignment | Experimental FT-Raman | Experimental FTIR | Calculated (DFT/B3LYP) |

|---|---|---|---|

| Ring Stretching | 1552 | 1550 | 1555 |

| Ring Stretching | 1378 | 1377 | 1380 |

| C-H in-plane bend | 1085 | 1086 | 1088 |

| Ring Breathing | 995 | - | 998 |

| C-Br Symmetric Stretch | 310 | - | 308 |

Data derived from studies on 3,5-dibromopyridine to illustrate the methodology. researchgate.net

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. stenutz.eu The prediction is typically done by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule.

For pyridines, chemical shifts can be estimated using substituent chemical shift (SCS) parameters, but direct quantum chemical calculations often provide more accurate results, especially for complex substitution patterns. stenutz.eu By calculating the electronic structure of this compound, it is possible to predict the chemical shifts for the two non-equivalent aromatic protons and the five carbon atoms. These theoretical values serve as a powerful guide for interpreting experimental NMR spectra and confirming the structure of the compound. For example, ¹H NMR data for the related compound 3,5-dibromo-2-aminopyridine shows two distinct signals for the aromatic protons, which can be assigned using computational predictions. chemicalbook.com

| Proton Assignment | Shift (ppm) |

|---|---|

| H-4 | 8.034 |

| H-6 | 7.968 |

| -NH₂ | 6.49 |

Data for a structurally similar compound used for illustrative purposes. chemicalbook.com

Vibrational Spectra (FTIR, FT-Raman) Interpretation

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Theoretical and computational studies provide significant insight into the non-covalent interactions that govern the behavior of this compound. The pyridine ring, substituted with three halogen atoms, presents multiple sites for engaging in complex intermolecular forces, primarily halogen bonding and hydrogen bonding.

The iodine atom at the 2-position is a particularly strong halogen bond donor due to its high polarizability. acs.org Halogen bonds are highly directional interactions where an electrophilic region (the σ-hole) on the halogen atom interacts with a nucleophilic (Lewis basic) site. mdpi.com In this compound, the iodine and, to a lesser extent, the bromine atoms can act as halogen bond donors. Potential acceptors include the nitrogen atom of a neighboring pyridine ring or other Lewis basic sites in a co-crystallized species. mdpi.comacs.org

Hydrogen bonding is another critical interaction. While the this compound molecule itself lacks strong hydrogen bond donors like -OH or -NH groups, the aromatic C-H bonds can participate in weaker C-H···X (where X is N, Br, or I) hydrogen bonds. mdpi.com The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor. In the presence of protic species or in its protonated (pyridinium) form, the molecule can engage in much stronger N-H···X hydrogen bonding, which often competes with halogen bonding. acs.org

Computational studies on analogous halopyridinium systems have quantified these interactions. acs.orgmdpi.com Calculations show that as the halogen atom on the pyridine ring becomes heavier (from Cl to Br to I), the corresponding halogen bonding interactions become significantly stronger. acs.org This trend underscores the importance of the C-I bond in this compound as a primary driver for intermolecular association.

The table below summarizes the potential intermolecular interactions involving this compound, based on theoretical considerations and data from analogous structures.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Halogen Bond (Type I) | C(2)-I | N (of another pyridine) | A strong, directional interaction crucial for supramolecular assembly. |

| Halogen Bond (Type II) | C(3)-Br / C(5)-Br | N (of another pyridine) | Weaker than C-I···N bonds but still contributes to crystal packing. |

| Halogen Bond (Type III) | C-I / C-Br | Br / I (of another molecule) | Halogen···halogen interactions that can influence molecular arrangement. |

| Hydrogen Bond | C-H (ring) | N / Br / I (of another molecule) | Weak interactions that provide additional stabilization to the crystal lattice. mdpi.com |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Face-to-face stacking of aromatic rings, contributing to overall packing efficiency. iucr.org |

Role in Crystal Structure and Supramolecular Assembly

The interplay of the intermolecular forces described above dictates the solid-state arrangement of this compound, leading to specific crystal packing and the formation of larger, ordered supramolecular assemblies. The directionality and strength of halogen bonds, in particular, make them powerful tools in crystal engineering. acs.org

In the crystal lattice of related halopyridine compounds, halogen and hydrogen bonds are key structure-directing forces. tandfonline.comacs.org For instance, in crystalline salts of N-alkyl-3-iodopyridinium, C−I⋯X⁻ (where X is an anion like Br⁻ or I⁻) halogen bonds, in concert with C−H⋯X⁻ hydrogen bonds, connect the molecular components into well-defined three-dimensional networks. mdpi.com The C–I⋯Br⁻ halogen bond in one such structure was found to be linear (174.5° angle) with a bond distance of 3.240 Å, demonstrating the strength and directionality of this interaction. mdpi.com

Studies comparing isomorphous structures of halopyridinium salts reveal a clear competition between hydrogen and halogen bonding. acs.org As the halogen on the pyridinium (B92312) cation gets heavier and the halogen bonding becomes stronger, the N-H···X hydrogen bonds in the same structure tend to become weaker. acs.org This indicates a delicate balance of forces, where the strong C-I halogen bond likely plays a dominant role in the supramolecular assembly of this compound.

Beyond simple lattice packing, these interactions can be exploited to build complex, multi-component architectures. Research has shown that bis-iodoalkyne and dipyridyl molecules can co-crystallize to form discrete, parallelogram-shaped supramolecular complexes held together by cooperative C-I···N halogen bonds. acs.org Similarly, porphyrin systems functionalized with iodophenyl groups utilize directional I···O and I···I interactions to guide their assembly into predictable arrays. acs.org One such structure exhibited a short intermolecular I···O halogen bond at 2.949 Å. acs.org These examples highlight the potential of the iodo- and bromo- substituents on this compound to act as reliable synthons for the programmed assembly of advanced materials.

Table 2: Representative Intermolecular Bond Data from Analogous Systems

| Interaction | System | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|---|

| C−I⋯Br⁻ | [N,N′-Buen-(3-IPy)₂]Br₂ | 3.240 | 174.5 | mdpi.com |

| C−Br⋯I⁻ | N-ethyl-3-bromopyridinium iodide | 3.611 | 169.2 | mdpi.com |

| I···O | [Sn(3-hydroxypyridine)₂(A₄-P)] | 2.949 | - | acs.org |

| I···I | 2,6-diiodo-3,5-dimethylpyridine | 4.233 | - | iucr.org |

Advanced Applications of 3,5 Dibromo 2 Iodopyridine and Its Derivatives in Chemical Synthesis

Building Block for Complex Organic Molecules

3,5-Dibromo-2-iodopyridine serves as a fundamental scaffold for the synthesis of a wide array of complex organic molecules. Its utility lies in the ability to undergo regioselective cross-coupling reactions, where the more reactive C-I bond can be selectively functionalized while leaving the C-Br bonds intact for subsequent transformations. This stepwise approach is crucial for the controlled assembly of intricate structures.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Negishi couplings, are frequently employed to introduce aryl, alkynyl, and alkyl groups at specific positions on the pyridine (B92270) ring. For instance, the selective reaction at the C-2 position (originally bearing the iodine) allows for the initial introduction of a diverse range of substituents. The remaining bromo groups at the C-3 and C-5 positions can then be subjected to further coupling reactions, leading to the formation of polysubstituted pyridines with precise control over the substitution pattern.

Research has demonstrated the synthesis of various complex molecules starting from this compound and its derivatives. These include, but are not limited to, multi-substituted biaryls and molecules with extended conjugated systems. The ability to perform sequential, site-selective reactions makes this compound an invaluable tool for creating molecular diversity from a single, readily available starting material.

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

| Starting Material | Reaction Type | Key Reagents/Catalysts | Product Type | Ref. |

| This compound | Negishi Cross-Coupling | Organozinc reagents, Pd catalyst | 2-Substituted-3,5-dibromopyridines | acs.org |

| 3,5-Dibromo-2-pyridones | Suzuki-Miyaura Coupling | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃ | 3,5-Disubstituted-2-pyridones | researchgate.net |

| 3,5-Dibromopyridine (B18299) | Directed Metalation | TMPMgCl·LiCl, DMF | 3,5-Dibromo-2-formylpyridine | znaturforsch.com |

| 2,5-Dibromopyridine | Suzuki-Miyaura Coupling | Phenylboronic acid | 5-Bromo-2-phenylpyridine | acs.org |

Precursor for Heterocyclic and Macrocyclic Compounds

The unique structural features of this compound make it an excellent precursor for the synthesis of various heterocyclic and macrocyclic compounds. The di-bromo substitution pattern is particularly well-suited for the construction of ring systems through intramolecular or intermolecular cyclization reactions.

Palladium-catalyzed amination and etherification reactions are common strategies for building macrocycles incorporating the pyridine unit. For example, the reaction of 3,5-dibromopyridine derivatives with polyamines or polyols can lead to the formation of macrobicyclic structures, often referred to as cryptands, where the pyridine ring acts as a rigid bridging unit. clockss.org The synthesis of these complex macrocycles is often achieved with good yields and high regioselectivity. clockss.org

Furthermore, intramolecular coupling reactions, such as the Sonogashira coupling of a precursor derived from this compound, have been utilized to construct strained macrocycles containing a diyne framework. acs.org These macrocyclic structures are of significant interest in supramolecular chemistry and materials science due to their unique host-guest properties and potential applications in molecular recognition and catalysis. The synthesis of hemiporphyrazines, which are non-aromatic phthalocyanine (B1677752) derivatives, also utilizes dibromopyridine precursors. uzh.ch

Role in the Synthesis of Functionally Substituted Pyridines

The synthesis of functionally substituted pyridines is a cornerstone of modern medicinal and materials chemistry, and this compound plays a pivotal role in this area. The differential reactivity of the halogens allows for a programmed, stepwise introduction of various functional groups onto the pyridine core.

The general order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br, enabling the selective functionalization of the 2-position first. Subsequent reactions can then target the bromine atoms at the 3- and 5-positions. This regioselectivity can be controlled by the choice of catalyst, ligands, and reaction conditions. For example, specific palladium catalysts and conditions have been developed to achieve selective Suzuki-Miyaura couplings at either the C-3 or C-5 position of a dibromopyridine derivative. researchgate.net

This stepwise functionalization strategy allows for the synthesis of unsymmetrical 3,5-disubstituted pyridines, which would be challenging to prepare using other methods. researchgate.net The ability to introduce a wide range of functional groups, including aryl, heteroaryl, alkyl, and amino moieties, provides access to a vast chemical space of substituted pyridines with tailored electronic and steric properties for various applications.

Table 2: Regioselective Functionalization of Dibromopyridine Derivatives

| Substrate | Reaction | Position of Functionalization | Catalyst/Reagents | Product | Ref. |

| 3,5-Dibromo-2-pyridone with BIBS protecting group | Suzuki-Miyaura | C5 | Pd(PPh₃)₄ | 3-Bromo-5-aryl-2-pyridone | researchgate.net |

| 3,5-Dibromo-2-pyridone with Ts protecting group | Halogen-lithium exchange | C3 | n-BuLi | 5-Bromo-3-substituted-2-pyridone | researchgate.net |

| 3,5-Dibromopyridine | Magnesiation | C2 | TMPMgCl·LiCl | 2-Magnesio-3,5-dibromopyridine | znaturforsch.com |

| 2,5-Dibromopyridine | Arylation | C2 | Aryl Grignard, Ti(OEt)₄ | 2-Aryl-5-bromopyridine | acs.org |

Application in Medicinal Chemistry Research

Halogenated pyridines are privileged structures in medicinal chemistry, and this compound and its derivatives are important intermediates in the synthesis of biologically active compounds.

The ability to introduce diverse functional groups onto the pyridine ring using this compound as a scaffold allows for the generation of large libraries of compounds for high-throughput screening. This approach has led to the discovery of novel bioactive molecules with potential therapeutic applications.

This compound is a key intermediate in the synthesis of various pharmaceutical agents, including those with anticancer and antihistamine properties. smolecule.com For example, it is used in the synthesis of 2-amino-5-ethoxypyridine, a building block for such therapeutic agents. smolecule.com The versatility of this starting material enables the rapid optimization of lead compounds by modifying the substituents on the pyridine ring to improve potency, selectivity, and pharmacokinetic properties.

A significant application of this compound derivatives is in the synthesis of tyrosine kinase inhibitors. google.com Tyrosine kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer.

Patents and research articles describe the use of aminobromopyridine derivatives, which can be synthesized from precursors like this compound, as key components of tyrosine kinase inhibitors. google.com For example, 2-amino-3-iodo-5-bromopyridine is a precursor for the synthesis of tyrosine kinase inhibitors for the treatment of various cancers. google.com The pyridine core often serves as a scaffold to which other pharmacophoric groups are attached, leading to potent and selective inhibitors of specific tyrosine kinases. The synthesis of spleen tyrosine kinase (Syk) inhibitors, for instance, involves thiazole-substituted aminopyridine compounds. google.com.na

Development of Bioactive Molecules and Pharmaceutical Intermediates

Use in Agrochemical and Pesticide Production

The development of new and effective agrochemicals is crucial for global food security. This compound and its derivatives serve as important intermediates in the production of pesticides and other crop protection agents. smolecule.com The introduction of a substituted pyridine moiety into a molecule can enhance its biological activity and selectivity towards target pests.

While specific commercial agrochemicals derived directly from this compound are not extensively detailed in the public domain, the general class of halogenated pyridines is widely used in this industry. The synthetic methodologies developed for the functionalization of this compound are readily applicable to the synthesis of novel agrochemical candidates. The ability to create a diverse range of substituted pyridines allows for the fine-tuning of a molecule's properties to optimize its efficacy as an insecticide, fungicide, or herbicide while minimizing its environmental impact.

Material Science Applications

The strategic placement of three halogen atoms on the pyridine ring makes this compound a highly versatile building block in material science. The differential reactivity of the iodo and bromo substituents allows for selective, stepwise functionalization, enabling the precise construction of complex organic and organometallic materials with tailored electronic and photophysical properties. Its derivatives are finding increasing use in the development of advanced materials for organic electronics, coordination polymers, and functional dyes.

The high electron affinity of pyridine-based polymers makes them excellent candidates for use in polymer light-emitting devices (PLEDs). dtic.mil The incorporation of the nitrogen atom in the aromatic ring lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection from stable metal cathodes like aluminum. dtic.mil This is a significant advantage over many phenylene-based polymers, which often require low work-function, reactive metals for efficient electron injection, leading to decreased device stability. dtic.mil The halogenated sites on this compound serve as handles for polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers with a pyridine-containing backbone.

The table below summarizes the performance of a hole-transporting material, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br), which is a derivative of a dibrominated pyridine, in a yellow OLED. This data illustrates the potential of such brominated pyridine derivatives in electronic devices.

Table 1: Performance of a Py-Br based OLED

| Parameter | Value |

|---|---|

| Maximum Luminance | 17,300 cd/m² |

| Maximum External Quantum Efficiency (EQE) | 9% |

| HOMO Energy Level | -5.65 eV |

| LUMO Energy Level | -2.39 eV |

Data sourced from a study on functional pyrene-pyridine-integrated hole-transporting materials. nih.gov

Furthermore, the pyridine nitrogen atom and the potential for creating oligopyridine structures from this compound make its derivatives excellent ligands for the formation of coordination polymers and metal-organic frameworks (MOFs). Oligopyridines are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.netresearchgate.net These complexes can exhibit interesting photophysical, photochemical, and electrochemical properties, making them suitable for applications in luminescent devices and as sensitizers in light-to-electricity conversion. beilstein-journals.orgpublish.csiro.au

Recent research has focused on the use of pyridyl-functionalized ligands to create two-dimensional (2D) coordination polymers. For example, copper(I) thiocyanate (B1210189) (CuSCN) networks modified with brominated pyridine derivatives have been shown to form novel 2D structures. rsc.org The electronic and optical properties of these materials, including their band gaps, can be systematically tuned by altering the substituent on the pyridine ring. rsc.org This band gap engineering is crucial for the development of new semiconductors for electronic and optoelectronic applications. rsc.org The ability to introduce different functional groups at the 2, 3, and 5-positions of the pyridine ring, starting from this compound, offers a pathway to a wide array of 2D coordination polymers with tailored properties.

The table below outlines the effect of different substituents on the band gap of 2D CuSCN-pyridine coordination polymers, demonstrating the principle of band gap engineering.

Table 2: Band Gap Engineering in Pyridyl-Functionalized 2D CuSCN Coordination Polymers

| Pyridine Ligand | Substituent (X) | Band Gap (eV) |

|---|---|---|

| [Cu(SCN)(3-OMePy)]n | -OCH₃ | ~2.9 |

| [Cu(SCN)(3-HPy)]n | -H | ~3.1 |

| [Cu(SCN)(3-BrPy)]n | -Br | ~2.7 |

| [Cu(SCN)(3-ClPy)]n | -Cl | ~2.8 |

Data extrapolated from trends discussed in research on 2D CuSCN coordination polymers. rsc.org

In addition to conjugated polymers and coordination networks, derivatives of this compound can be utilized in the synthesis of functional dyes. For instance, azo pyridine functionalized polymers have been developed and characterized for their photoisomerization properties, which are relevant for creating photonic structures like surface relief gratings. nih.gov The thermal stability and glass transition temperature of polymers can be significantly influenced by the incorporation of such functionalized pyridine moieties. nih.gov The reactive sites on this compound provide a platform for attaching chromophoric units, leading to new materials for optical data storage and other light-sensitive applications.

The versatility of this compound and its derivatives in material science is rooted in the ability to precisely control the molecular architecture and, consequently, the electronic and physical properties of the resulting materials. The ongoing research into pyridine-containing materials continues to unlock new possibilities for this class of compounds in advanced technological applications. tsijournals.comaip.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dibromo-2-iodopyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation of pyridine derivatives. For example, bromination of 2-iodopyridine using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) in a solvent such as DCM or CCl₄ can yield 3,5-dibromo intermediates. Subsequent iodination may require metal-catalyzed coupling (e.g., Ullmann reaction) . Key variables include stoichiometry, reaction time, and catalyst selection. Evidence from brominated pyridine analogs suggests that steric hindrance from substituents may necessitate longer reaction times or elevated temperatures .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. Refinement uses software like SHELXL, which handles heavy atoms (Br, I) and anisotropic displacement parameters. SHELX programs are robust for small-molecule refinement, though challenges arise from thermal motion and disorder in halogenated structures . For example, Br⋯Br and C–H⋯X (X = Br, I) interactions can complicate refinement, requiring manual adjustments to occupancy parameters .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR is limited due to deshielding from heavy halogens, but NMR can resolve carbons adjacent to Br/I.

- MS : High-resolution mass spectrometry (HRMS) with ESI or EI ionization confirms molecular weight (expected ~377.8 g/mol).

- IR : Stretching frequencies for C–Br (~550–650 cm⁻¹) and C–I (~500–600 cm⁻¹) overlap, necessitating complementary techniques .

Advanced Research Questions

Q. How do steric and electronic effects of bromine/iodine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom at the 2-position acts as a superior leaving group in Suzuki-Miyaura couplings compared to bromine, enabling selective functionalization. However, steric bulk from 3,5-dibromo groups can slow transmetallation steps. Computational studies (DFT) using Gaussian or ORCA can model transition states to optimize catalyst choice (e.g., Pd(PPh₃)₄ vs. XPhos). Experimental validation requires kinetic monitoring via GC-MS or in situ NMR .

Q. What contradictions exist in reported melting points or solubility data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in melting points (e.g., 204–210°C for similar dibromopyridines vs. higher ranges for iodinated analogs) may arise from polymorphism or impurities. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can identify phase transitions. Solubility variations in DMSO vs. THF should be quantified via UV-Vis spectroscopy at saturated concentrations, accounting for solvent polarity and halogen-solvent interactions .

Q. How can the environmental stability and decomposition pathways of this compound be assessed under laboratory conditions?

- Methodological Answer : Accelerated stability studies under varying pH, temperature, and light exposure (ICH Q1A guidelines) track degradation via HPLC-UV. LC-MS identifies breakdown products, such as dehalogenated pyridines or oxidative byproducts. Ecotoxicity assays (e.g., Daphnia magna) evaluate environmental impact, with degradation half-lives modeled using Arrhenius equations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.